4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- is a complex organic compound with a unique structure that includes a thiazinoquinoxaline core
Preparation Methods
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the thiazino ring and the 2-fluorophenylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)- can be compared with other similar compounds, such as:
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino) These compounds share a similar core structure but differ in the substituents attached to the quinoxaline ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
CAS No. |
154371-20-7 |
---|---|
Molecular Formula |
C16H9FN4OS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(2-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C16H9FN4OS/c17-9-5-1-2-6-10(9)20-16-21-14(22)13-15(23-16)19-12-8-4-3-7-11(12)18-13/h1-8H,(H,20,21,22) |
InChI Key |
XHTCERDXRXDWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.